molecular formula C9H11NO3S B8448915 2,3-dihydro-1H-inden-2-yl sulfamate

2,3-dihydro-1H-inden-2-yl sulfamate

Cat. No.: B8448915
M. Wt: 213.26 g/mol
InChI Key: OQKQZBIRXHGICU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-2-yl sulfamate: is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a 2,3-dihydro-1H-inden-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-2-yl sulfamate typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

2,3-dihydro-1H-inden-2-ol+sulfamoyl chloride2,3-dihydro-1H-inden-2-yl sulfamate+HCl\text{2,3-dihydro-1H-inden-2-ol} + \text{sulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-dihydro-1H-inden-2-ol+sulfamoyl chloride→2,3-dihydro-1H-inden-2-yl sulfamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-inden-2-yl sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfamate group to an amine.

    Substitution: The sulfamate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonates.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-1H-inden-2-yl sulfamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-inden-2-yl sulfonate
  • 2,3-Dihydro-1H-inden-2-yl amine
  • 2,3-Dihydro-1H-inden-2-yl alcohol

Comparison:

  • 2,3-Dihydro-1H-inden-2-yl sulfonate: Similar in structure but contains a sulfonate group instead of a sulfamate group. It is more stable under oxidative conditions.
  • 2,3-Dihydro-1H-inden-2-yl amine: Contains an amine group, making it more reactive in nucleophilic substitution reactions.
  • 2,3-Dihydro-1H-inden-2-yl alcohol: The parent compound from which 2,3-dihydro-1H-inden-2-yl sulfamate is synthesized. It is less reactive compared to the sulfamate derivative.

This compound is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2,3-dihydro-1H-inden-2-yl sulfamate

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)13-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12)

InChI Key

OQKQZBIRXHGICU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)OS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS was recrystallized from water according to the guidelines of Armarego and Chai (Armarego, W. L. F. and Chai, C. L. L. (2003) In: Purification of Laboratory Chemicals; 5th ed., Elsevier Science: New York. p-TsNH2 and K2CO3 (anhydrous, granular) were used as received. Olefins (except Entries 10 and 11, Table 1) were filtered over a plug of alumina and distilled prior to use. Trans-2-phenyl-1-vinylcyclopropane 9 was prepared according the procedure of Fu, et al. (1991) (“MECHANISTIC STUDY OF A SYNTHETICALLY USEFUL MONOOXYGENASE MODEL USING THE HYPERSENSITIVE PROBE TRANS-2-PHENYL-1-VINYLCYCLOPROPANE,” J. Org. Chem. 56(23):6497-6500). Sulfamate indan-2-yl ester 7 was prepared according to the procedure of Espino, et al. (2001) (“Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C—H Bond Oxidation,” J. Am. Chem. Soc. 123(28):6935-6936) 2-Vinylbenzenesulfonamide (Entry 10, Table 1) and 2-allylbenzenesulfonamide (Entry 11, Table 1) were prepared according the procedure of Dauban and Dodd (Dauban, P. et al. (2000) “SYNTHESIS OF CYCLIC SULFONAMIDES VIA INTRAMOLECULAR COPPER-CATALYZED REACTION OF UNSATURATED IMINOIODINANES,” Org. Lett. 2(15):2327-2329). Dirhodium(II,II) caprolactamate [Rh2(cap)4.2CH3CN] was prepared as previously described (Doyle, M. P. et al. (1993) “ELECTRONIC AND STERIC CONTROL IN CARBON-HYDROGEN INSERTION REACTIONS OF DIAZZOACETOACETATES CATALYZED BY DIRHODIUM(II) CARBPXYLATES AND CARBOXAMIDES,” J. Am. Chem. Soc. 115(3):958-964). 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra were obtained on a Bruker DRX-400 NMR as solutions in CDCl3. Chemical shifts are reported in parts per million (ppm, δ) downfield from Me4Si (TMS); coupling constants are reported in Hertz (Hz). UV-Visible spectra were obtained on a Varian Cary 50 spectrophotometer using a xenon flash lamp. Preparative chromatographic purification was performed using SiliCycle (60 Å, 40-63 mesh) silica gel according to the method of Still, W. C. et al. (1978) (“RAPID CHROMATOGRAPHIC TECHNIQUE FOR PREPARATIVE SEPARATIONS WITH MODERATE RESOLUTION,” J. Org. Chem. 43(14):2923-2925). Thin layer chromatography (TLC) was performed on Merck 0.25 mm silica gel 60 F254 plates with visualization by fluorescence quenching or aqueous KMnO4 stain. Anhydrous CH2Cl2 was purified prior to use by nitrogen forced-flow over activated alumina as described by Pangbom, A. B. et al. (1996) (“SAFE AND CONVENIENT PROCEDURE FOR SOLVENT PURIFICATION,” Organometallics 15(5): 1518-1520).
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